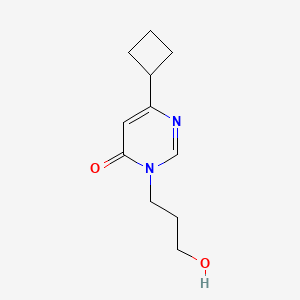![molecular formula C15H24N2O2S B6637129 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6637129.png)
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide works by inhibiting the activity of BTK, which is a tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that are necessary for the survival and proliferation of B-cells. By inhibiting BTK, 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide disrupts this signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has been shown to have a potent inhibitory effect on BTK activity. This leads to a decrease in downstream signaling pathways that are necessary for the survival and proliferation of cancer cells. 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the removal of damaged or abnormal cells from the body.
実験室実験の利点と制限
One of the advantages of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide is its potency and selectivity for BTK inhibition. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide is its potential for off-target effects. This can lead to unwanted side effects and toxicity in non-cancerous cells.
将来の方向性
Future research on 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide should focus on its clinical efficacy and safety in human trials. In addition, further studies are needed to understand the potential off-target effects of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide and to develop strategies to minimize these effects. Finally, research should also focus on the development of combination therapies that can enhance the efficacy of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide in cancer treatment.
合成法
The synthesis of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide involves several steps, starting with the reaction of 2-mercaptoacetic acid with tert-butylamine to yield 2-tert-butylthiazole-4-carboxylic acid. This is followed by the reaction of the carboxylic acid with cyclopentylmagnesium bromide to yield the corresponding cyclopentylamide. The final step involves the reaction of the cyclopentylamide with 1-chloro-2-hydroxypropane in the presence of a base to yield 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide.
科学的研究の応用
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies for the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has been shown to inhibit BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are often implicated in the development of cancer.
特性
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-14(2,3)13-16-11(9-20-13)8-12(19)17-15(10-18)6-4-5-7-15/h9,18H,4-8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXMNNWGOWORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC(=O)NC2(CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![[3-[1-[[1-(5-Methylpyridin-2-yl)piperidin-4-yl]amino]ethyl]phenyl]methanol](/img/structure/B6637064.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide](/img/structure/B6637072.png)
![2,3-Dihydro-1-benzofuran-2-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6637076.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6637079.png)

![N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide](/img/structure/B6637100.png)
![4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637102.png)
![(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B6637109.png)
![N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B6637122.png)
![2-(Benzimidazol-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B6637137.png)
![4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide](/img/structure/B6637152.png)
![1-[1-(Hydroxymethyl)cyclopentyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637157.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637159.png)